molecular formula C17H19N5OS2 B11026588 6-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-2-(4-methylpiperazin-1-yl)pyrimidin-4-ol

6-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-2-(4-methylpiperazin-1-yl)pyrimidin-4-ol

カタログ番号: B11026588
分子量: 373.5 g/mol
InChIキー: VEGLTXOJOURBOI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 6-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-2-(4-methylpiperazin-1-yl)pyrimidin-4-ol is a pyrimidin-4-ol derivative featuring a benzothiazole-thiomethyl substituent at the 6-position and a 4-methylpiperazinyl group at the 2-position. The benzothiazole moiety contributes to aromatic stacking and hydrogen-bonding interactions, while the 4-methylpiperazine group enhances solubility and modulates pharmacokinetics. This scaffold is of interest in medicinal chemistry for targeting proteins such as kinases or tumor-associated antigens .

特性

分子式

C17H19N5OS2

分子量

373.5 g/mol

IUPAC名

4-(1,3-benzothiazol-2-ylsulfanylmethyl)-2-(4-methylpiperazin-1-yl)-1H-pyrimidin-6-one

InChI

InChI=1S/C17H19N5OS2/c1-21-6-8-22(9-7-21)16-18-12(10-15(23)20-16)11-24-17-19-13-4-2-3-5-14(13)25-17/h2-5,10H,6-9,11H2,1H3,(H,18,20,23)

InChIキー

VEGLTXOJOURBOI-UHFFFAOYSA-N

正規SMILES

CN1CCN(CC1)C2=NC(=CC(=O)N2)CSC3=NC4=CC=CC=C4S3

製品の起源

United States

準備方法

Cyclocondensation Approaches

The pyrimidin-4-ol scaffold is typically synthesized via cyclocondensation of 1,3-dicarbonyl compounds with urea or thiourea derivatives. For example, ethyl acetoacetate reacts with urea under acidic conditions to form 4-hydroxy-6-methylpyrimidin-2(1H)-one, which is subsequently halogenated at C2 and C6 for further functionalization.

Halogenation for Substitution Sites

Chlorination at C2 and C6 is achieved using phosphorus oxychloride (POCl₃) in the presence of catalytic N,N-dimethylformamide (DMF). This step converts hydroxyl groups into chloro substituents, creating reactive sites for nucleophilic substitutions. Quantitative conversion requires refluxing at 110°C for 6–8 hours.

Introduction of the 4-Methylpiperazin-1-yl Group

Nucleophilic Aromatic Substitution

The chloro group at C2 undergoes displacement with 4-methylpiperazine in anhydrous dimethyl sulfoxide (DMSO) at 80–90°C. Catalytic potassium iodide (KI) enhances reactivity by stabilizing the transition state. Yields range from 75–85% after 12 hours, with excess amine (2.5 equivalents) ensuring complete conversion.

Microwave-Assisted Amination

Microwave irradiation (150°C, 300 W) reduces reaction time to 30 minutes while maintaining yields at 82–88%. This method minimizes side products such as N-alkylated byproducts, which are common in prolonged thermal reactions.

Attachment of the [(1,3-Benzothiazol-2-ylsulfanyl)methyl] Moiety

Alkylation of 2-Mercaptobenzothiazole

The chloromethyl group at C6 reacts with 2-mercaptobenzothiazole in acetone under basic conditions (K₂CO₃). The reaction proceeds via an SN2 mechanism, with the thiolate anion attacking the electrophilic carbon. Conventional reflux (6 hours, 60°C) achieves 70–75% yield, while ultrasound irradiation (40 kHz, 25°C) completes the reaction in 15 minutes with 85% yield.

Table 1: Comparative Analysis of Sulfanylmethylation Methods

MethodConditionsTime (min)Yield (%)Purity (%)
Conventional RefluxK₂CO₃, acetone, 60°C3607295
Microwave IrradiationK₂CO₃, DMF, 150°C, 300 W208097
UltrasoundK₂CO₃, acetone, 25°C, 40 kHz158598

Solvent and Base Optimization

Polar aprotic solvents like DMF improve solubility of 2-mercaptobenzothiazole, whereas tetrabutylammonium bromide (TBAB) acts as a phase-transfer catalyst in biphasic systems. Substituting K₂CO₃ with Cs₂CO₃ increases yields to 90% by enhancing nucleophilicity.

Final Deprotection and Purification

The hydroxyl group at C4, often protected as a tert-butyldimethylsilyl (TBDMS) ether during earlier steps, is deprotected using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF). Silica gel chromatography (ethyl acetate/hexane, 3:7) isolates the final product with >99% purity, as confirmed by HPLC.

Green Chemistry Innovations

Solvent-Free Mechanochemical Synthesis

Ball milling 4-chloro-6-(chloromethyl)-2-(4-methylpiperazin-1-yl)pyrimidine with 2-mercaptobenzothiazole and K₂CO₃ for 20 minutes achieves 88% yield. This method eliminates solvent waste and reduces energy consumption.

Catalytic Systems

Ruthenium(II) complexes, such as [(η⁶-C₆H₆)RuCl(μ-Cl)]₂, catalyze C–S bond formation at room temperature, enabling efficient coupling even with electron-deficient substrates.

Analytical Characterization

Critical spectroscopic data for the target compound include:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, benzothiazole-H), 6.98 (d, J = 8.4 Hz, 1H), 4.52 (s, 2H, SCH₂), 3.75–3.68 (m, 4H, piperazine-H), 2.45 (s, 3H, NCH₃).

  • HRMS : m/z calculated for C₁₈H₂₁N₅O₂S₂ [M+H]⁺: 420.1164; found: 420.1168.

Industrial-Scale Considerations

Patent WO1995000510A1 outlines a pilot-scale process using continuous flow reactors to produce 10 kg batches with 92% yield. Key parameters include a residence time of 8 minutes and in-line IR monitoring for real-time quality control .

化学反応の分析

科学研究への応用

科学的研究の応用

Overview

Recent studies have shown that derivatives of benzothiazole and pyrimidine exhibit significant antimicrobial properties. The compound in focus has been tested against various bacterial strains, demonstrating potent activity.

Case Study: Antimicrobial Efficacy

A study assessed the antimicrobial activity of several benzothiazole-pyrimidine derivatives against Gram-positive and Gram-negative bacteria using the broth microdilution method. The results indicated that the compound exhibited strong inhibition against:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli< 29 μg/mL
Staphylococcus aureus< 40 μg/mL
Salmonella typhimurium< 132 μg/mL
Candida albicans< 207 μg/mL

The compound's broad-spectrum activity suggests its potential as a therapeutic agent for treating infections caused by resistant strains .

Overview

The compound has also been explored for its anticancer properties. Studies indicate that benzothiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Cytotoxicity Against Cancer Cell Lines

In vitro studies have evaluated the cytotoxic effects of the compound on several cancer cell lines, including:

Cancer Cell Line IC₅₀ (μM)
MCF-7 (Breast)15
HeLa (Cervical)20
A549 (Lung)25

The findings suggest that the compound may serve as a lead structure for developing new anticancer agents .

Molecular Docking Studies

Molecular docking studies have been performed to elucidate the binding interactions between the compound and target proteins, such as DNA gyrase and other enzymes involved in bacterial replication and cancer cell proliferation. The binding affinity and interaction profiles provide insights into how this compound exerts its biological effects.

Pharmacokinetic Properties

The pharmacokinetic profile of the compound has been predicted using tools like SwissADME. Key parameters include:

  • Lipophilicity (Log P) : 1.45
  • Topological Polar Surface Area (TPSA) : 103.47
  • Bioavailability Score : 0.55

These parameters indicate favorable absorption characteristics, suggesting good bioavailability without violating Lipinski's rule of five .

作用機序

類似の化合物との比較

類似の化合物

独自性

6-[(1,3-ベンゾチアゾール-2-イルスルファニル)メチル]-2-(4-メチルピペラジン-1-イル)ピリミジン-4-オールは、その機能基の特定の組み合わせにより、独自の化学反応性と生物活性を持ち、独特です。 ベンゾチアゾール環とピリミジン環の両方の存在は、さまざまな生物学的標的との汎用的な相互作用を可能にし、薬物開発のための貴重な化合物となります.

類似化合物との比較

Comparison with Structurally Similar Compounds

Pyrimidin-4-ol Derivatives with Heterocyclic Substituents

ZINC17879278
  • Structure: 2-[(4,6-Dimethylquinazolin-2-yl)amino]-6-[(pyrimidin-2-ylsulfanyl)methyl]pyrimidin-4-ol
  • Key Data :
    • Binding energy (LBE): -9.50 ± 0.01 kcal/mol
    • Inhibition constant (Ki): 68.29 ± 0.01 nM
  • Comparison: Replaces the benzothiazole group with a pyrimidinylsulfanyl moiety. The quinazoline-amino group may enhance binding affinity compared to the 4-methylpiperazinyl group in the target compound, but with higher Ki (lower potency).
ZINC9419129
  • Structure: 2-[(4,6-Dimethylquinazolin-2-yl)amino]-6-(3-methoxyphenyl)pyrimidin-4-ol
  • Key Data :
    • LBE: -9.50 ± 0.01 kcal/mol
    • Ki: 42.07 ± 0.00 nM
  • Comparison :
    • Substitutes the benzothiazole-thiomethyl with a 3-methoxyphenyl group.
    • The methoxy-phenyl group likely improves hydrophobic interactions, leading to a lower Ki (higher potency) than ZINC17879276.
Benzimidazole Analog ()
  • Structure: 6-[(1H-Benzimidazol-2-ylsulfanyl)methyl]-2-[(6-methoxy-4-methylquinazolin-2-yl)amino]pyrimidin-4-ol
  • Key Data :
    • Molecular formula: C₂₂H₁₉N₇O₂S
    • Molecular weight: 445.50 g/mol
  • Comparison: Replaces benzothiazole with benzimidazole, increasing molecular weight by ~75 g/mol.

Piperazine-Containing Analogs

CHEMBL522892
  • Structure: 4-Amino-5-fluoro-3-[5-(4-methylpiperazin-1-yl)-1,3-dihydrobenzimidazol-2-ylidene]quinolin-2-one
  • Key Data :
    • pKi: 6.5 (LRRK2 inhibition)
  • Comparison: Shares the 4-methylpiperazine group but incorporates a benzimidazolylidene-quinolinone core. The pKi suggests moderate potency, highlighting the importance of the piperazine group in kinase targeting.
Synthesized Piperazine Derivatives ()
  • Example : 1-(2-Hydroxy-2-phenylethyl)-6-[[2-(4-methylpiperazin-1-yl)ethyl]thio]-1H-pyrazolo[3,4-d]pyrimidin-4-ol
  • Synthesis : Utilizes nucleophilic substitution of a chloroethyl-piperazine intermediate .
  • Comparison :
    • Demonstrates synthetic feasibility of introducing 4-methylpiperazine via alkylation, a strategy likely applicable to the target compound.

Structural and Pharmacokinetic Implications

Compound Core Structure Key Substituents Molecular Weight (g/mol) Ki/pKi
Target Compound Pyrimidin-4-ol Benzothiazole-thiomethyl, 4-methylpiperazine ~370.08 Not reported
ZINC17879278 Pyrimidin-4-ol Pyrimidinylsulfanyl, quinazoline-amino ~434.46 68.29 nM
ZINC9419129 Pyrimidin-4-ol 3-Methoxyphenyl, quinazoline-amino ~415.44 42.07 nM
Benzimidazole Analog Pyrimidin-4-ol Benzimidazole-thiomethyl, quinazoline-amino 445.50 Not reported
CHEMBL522892 Quinolinone 4-Methylpiperazine, benzimidazolylidene ~383.43 pKi 6.5
  • Key Observations: The benzothiazole group in the target compound may offer superior π-π stacking compared to pyrimidinyl or phenyl substituents. 4-Methylpiperazine enhances solubility but may reduce membrane permeability compared to bulkier groups like quinazoline-amino.

生物活性

The compound 6-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-2-(4-methylpiperazin-1-yl)pyrimidin-4-ol is a novel pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a 1,3-benzothiazole moiety and a piperazine group. Its chemical formula is C15H19N3OSC_{15}H_{19}N_3OS, with a molecular weight of approximately 305.39 g/mol. The presence of sulfur in the benzothiazole group and nitrogen in the piperazine enhances its interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds containing benzothiazole and pyrimidine structures exhibit significant antimicrobial properties. For example, derivatives of benzothiazole have been reported to demonstrate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The specific compound under discussion has not been extensively studied in isolation for its antimicrobial effects; however, it is hypothesized that it may share similar properties due to its structural components.

Anticonvulsant Activity

A study evaluating similar benzothiazole derivatives showed promising anticonvulsant activity in animal models . The mechanism is believed to involve modulation of neurotransmitter systems, particularly GABAergic pathways. The presence of the piperazine moiety may enhance CNS penetration and efficacy.

Other Biological Activities

Research on benzothiazole derivatives has highlighted their potential as anticancer agents. Compounds with similar structures have shown cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The specific activity of the compound remains to be elucidated but warrants further investigation.

The biological activity of 6-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-2-(4-methylpiperazin-1-yl)pyrimidin-4-ol is likely mediated through several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cellular proliferation.
  • Receptor Interaction : The piperazine group may facilitate interaction with neurotransmitter receptors, enhancing its pharmacological profile.
  • Reactive Oxygen Species (ROS) Modulation : Some derivatives influence oxidative stress pathways, which can affect cellular signaling and survival.

Case Studies and Research Findings

A comprehensive review of literature from 2012 to 2021 highlights the importance of benzothiazole derivatives in medicinal chemistry . Key findings include:

  • Antimicrobial Efficacy : A series of studies demonstrated that structural modifications in benzothiazole derivatives led to enhanced antibacterial activity, with minimum inhibitory concentrations (MIC) reported as low as 12.5 μg/ml against resistant strains .
  • Anticonvulsant Evaluation : In vivo studies indicated that certain benzothiazole derivatives exhibited significant anticonvulsant effects in models such as the maximal electroshock (MES) test .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialActive against S. aureus, E. coli
AnticonvulsantSignificant effects in MES test
CytotoxicityInduced apoptosis in cancer cell lines

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 6-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-2-(4-methylpiperazin-1-yl)pyrimidin-4-ol?

  • Methodology : Multi-step synthesis involving coupling of benzothiazole and pyrimidine moieties. Key steps include:

  • Thioether linkage formation using KSCN and Br₂ in acetic acid (HOAc) for sulfur incorporation .
  • Piperazine coupling under reflux conditions in polar aprotic solvents (e.g., acetonitrile) to ensure regioselectivity .
    • Optimization : Adjust reaction time and stoichiometric ratios (e.g., 1:1.2 for pyrimidine:benzothiazole derivatives) to improve yields beyond 50% .

Q. How can the crystal structure and molecular conformation of this compound be characterized?

  • Techniques :

  • Single-crystal X-ray diffraction (SCXRD) for precise bond lengths and angles (e.g., C–C = 0.002 Å resolution) .
  • Thermal analysis (TGA/DSC) to assess stability, with melting points reported in the range of 120–300°C depending on substituents .
    • Data Validation : Use R-factor ≤ 0.039 and data-to-parameter ratios >13:1 to ensure crystallographic accuracy .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Assays :

  • Enzyme inhibition (e.g., kinase or protease assays) using fluorescence-based substrates to quantify IC₅₀ values .
  • Receptor binding studies (e.g., radioligand displacement assays) with HEK293 cells expressing target GPCRs .
    • Controls : Include reference inhibitors (e.g., staurosporine for kinases) to validate assay conditions .

Advanced Research Questions

Q. How do substitution patterns on the pyrimidine ring influence bioactivity and selectivity?

  • SAR Analysis :

  • Electron-withdrawing groups (e.g., -CF₃) at the 4-position enhance lipophilicity and membrane permeability, improving IC₅₀ values by 2–3 fold .
  • Piperazine N-methylation reduces off-target binding to serotonin receptors, as shown in comparative molecular docking studies .
    • Experimental Validation : Synthesize analogs (e.g., 6-chloro or 6-methoxy derivatives) and test in parallel biochemical assays .

Q. What mechanistic insights explain the compound’s interaction with neurological targets?

  • Biochemical Assays :

  • Surface plasmon resonance (SPR) to measure binding kinetics (kₐ/kᵈ) for dopamine D₂ receptors .
  • Calcium flux assays in neuronal cell lines to assess functional modulation of ion channels .
    • Computational Modeling : Molecular dynamics simulations (e.g., AMBER or GROMACS) to predict ligand-receptor binding modes and residence times .

Q. How can environmental fate and degradation pathways be evaluated for this compound?

  • Ecotoxicity Studies :

  • Hydrolysis stability tests at varying pH (3–10) to identify labile bonds (e.g., sulfanyl-methyl linkages) .
  • Biodegradation assays using soil microbiota to quantify half-life (t₁/₂) under aerobic/anaerobic conditions .
    • Analytical Methods : LC-MS/MS to detect transformation products (e.g., sulfonic acid derivatives) in environmental matrices .

Q. Which computational tools are effective for predicting reactivity and metabolic stability?

  • Software :

  • Density functional theory (DFT) calculations (e.g., Gaussian 16) to predict electrophilic sites for metabolic oxidation .
  • ADMET predictors (e.g., SwissADME) to estimate logP, CYP450 inhibition, and blood-brain barrier permeability .
    • Validation : Compare computational results with experimental microsomal stability data (e.g., human liver microsomes) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。